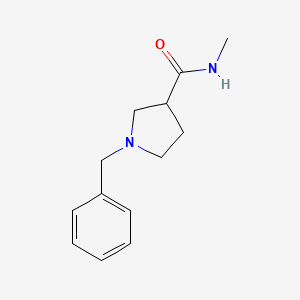

1-Benzylpyrrolidine-3-carboxylic acid methylamide

Description

Contextualization within Pyrrolidine (B122466) Chemistry and Amide Functionalization

The pyrrolidine ring is a ubiquitous structural motif found in numerous natural products, pharmaceuticals, and catalysts. mdpi.com Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which is crucial for molecular recognition and biological activity. nih.govresearchgate.net The nitrogen atom of the pyrrolidine ring imparts basicity and nucleophilicity, making it a key site for chemical modification. nih.gov

Amide functionalization is one of the most fundamental and widely practiced transformations in organic chemistry, largely due to the stability and prevalence of the amide bond in biologically active molecules. The conversion of carboxylic acids and their derivatives into amides is a critical step in the synthesis of peptides, polymers, and a vast array of pharmaceuticals. In the context of the 1-benzylpyrrolidine (B1219470) scaffold, the introduction of a methylamide group at the 3-position further diversifies the chemical space, offering a hydrogen bond donor and acceptor, which can significantly influence the molecule's physicochemical properties and biological interactions.

Significance of the 1-Benzylpyrrolidine-3-carboxylic acid methylamide Scaffold in Advanced Synthetic Organic Chemistry

The this compound scaffold serves as a valuable building block in advanced organic synthesis for several reasons. The benzyl (B1604629) group on the nitrogen acts as a common protecting group, which can be removed under various conditions to allow for further functionalization of the secondary amine. The pyrrolidine ring itself provides a rigid, chiral framework, and the methylamide group can be involved in various chemical transformations or act as a key pharmacophoric element.

Derivatives of pyrrolidine-3-carboxylic acid are recognized as important bioactive molecules and catalysts for chemical transformations. nih.gov The specific substitution pattern of this compound makes it a precursor for more complex molecules with potential applications in medicinal chemistry. For instance, various N-substituted pyrrolidine carboxamides have been investigated for their anticonvulsant and anti-inflammatory activities, highlighting the therapeutic potential of this class of compounds. rroij.comnih.gov

Overview of Research Trajectories Related to Pyrrolidine-3-carboxylic Acid Derivatives

Research involving pyrrolidine-3-carboxylic acid derivatives has been dynamic, focusing on several key areas:

Asymmetric Synthesis: A significant research effort has been directed towards the development of stereoselective methods for the synthesis of substituted pyrrolidine-3-carboxylic acids. rsc.org Techniques such as organocatalytic asymmetric Michael additions have been successfully employed to create highly enantiomerically enriched derivatives. rsc.org

Medicinal Chemistry: The pyrrolidine scaffold is extensively used by medicinal chemists to explore pharmacophore space due to its three-dimensional nature. nih.govresearchgate.net Research has shown that derivatives of pyrrolidine-3-carboxylic acid can act as potent agonists for various receptors, such as the peroxisome proliferator-activated receptors (PPARs), which are involved in metabolism. nih.gov

Catalysis: Chiral pyrrolidine derivatives are widely used as organocatalysts in a variety of asymmetric reactions, demonstrating their utility in facilitating the synthesis of other complex molecules.

While specific research on this compound is not extensively documented in publicly available literature, its synthesis can be proposed based on well-established synthetic protocols. A plausible route would involve the amidation of a suitable precursor, such as 1-benzylpyrrolidine-3-carboxylic acid or its corresponding methyl ester, with methylamine (B109427). These precursors are commercially available, making the synthesis of the target compound feasible.

The following table provides data on this compound and its closely related precursors.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 1-Benzylpyrrolidine-3-carboxylic acid | C₁₂H₁₅NO₂ | 205.25 | 5731-18-0 |

| Methyl 1-benzylpyrrolidine-3-carboxylate | C₁₃H₁₇NO₂ | 219.28 | 17012-21-4 |

| This compound | C₁₃H₁₈N₂O | 218.30 | Not Available |

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-N-methylpyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-14-13(16)12-7-8-15(10-12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXFVVDRBBMRQTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CCN(C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzylpyrrolidine 3 Carboxylic Acid Methylamide and Its Analogs

Strategies for Amide Bond Formation to Yield 1-Benzylpyrrolidine-3-carboxylic acid methylamide

The final step in the synthesis of this compound is the formation of the amide bond between the carboxylic acid at the 3-position of the pyrrolidine (B122466) ring and methylamine (B109427). Several established and modern techniques can be employed for this transformation.

Direct Amidation from Carboxylic Acids using Methylamine Equivalents

Direct amidation involves the reaction of a carboxylic acid with an amine to form an amide, with the concomitant removal of water. While conceptually simple, this method often requires harsh conditions, such as high temperatures, which can be incompatible with sensitive functional groups. stackexchange.com The direct reaction between 1-benzylpyrrolidine-3-carboxylic acid and methylamine would likely proceed through an initial acid-base reaction to form an ammonium (B1175870) carboxylate salt. Subsequent heating would be necessary to drive off water and form the amide bond. stackexchange.com

Recent advancements have focused on developing milder and more efficient catalytic systems for direct amidation. Boron-based reagents, for instance, have been shown to facilitate the direct formation of amides from carboxylic acids and amines under less forcing conditions. acs.org

| Method | Reagents/Conditions | Advantages | Disadvantages |

| Thermal Condensation | High temperature, removal of water | Atom economical, no coupling reagents required. | High energy input, potential for side reactions and racemization. stackexchange.com |

| Boron-Mediated | B(OCH2CF3)3, heat | Milder conditions than thermal condensation. acs.org | Requires stoichiometric boron reagent. |

Coupling Reagent-Mediated Amide Synthesis

To circumvent the harsh conditions of direct amidation, a wide array of coupling reagents has been developed. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine under mild conditions. This is the most common and generally most efficient approach for synthesizing amides like this compound.

Phosphonium and aminium (uronium/guanidinium) salts are among the most effective coupling reagents. sigmaaldrich.com Reagents such as BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are frequently employed. sigmaaldrich.com These reagents, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), convert the carboxylic acid into a highly reactive activated ester, which then readily reacts with methylamine. sigmaaldrich.com

| Coupling Reagent | Full Name | Typical Base | Key Features |

| BOP | Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate | DIPEA, TEA | High efficiency, but carcinogenic byproducts. |

| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | DIPEA, TEA | Safer alternative to BOP, high coupling efficiency. sigmaaldrich.com |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | DIPEA, TEA | Widely used, efficient, and cost-effective. peptide.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | DIPEA, TEA | Highly reactive, particularly useful for sterically hindered couplings. sigmaaldrich.com |

Carbodiimide-Based Coupling Methodologies

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are classic reagents for promoting amide bond formation. peptide.comwikipedia.org They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. peptide.com This intermediate can then react with methylamine to yield the desired amide and a urea (B33335) byproduct (dicyclohexylurea or diisopropylurea). wikipedia.orgpeptide.com

A significant drawback of using carbodiimides alone is the potential for racemization of the stereocenter adjacent to the activated carboxyl group and the formation of an N-acylurea byproduct. peptide.com To suppress these side reactions and improve the efficiency of the coupling, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are commonly included. peptide.com These additives intercept the O-acylisourea intermediate to form an active ester, which is more stable and less prone to racemization, and reacts cleanly with the amine. peptide.com A water-soluble carbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), is often preferred as its urea byproduct can be easily removed by aqueous workup. peptide.cominterchim.fr

Curtius Rearrangement Approaches to Amides

The Curtius rearrangement offers an alternative pathway to amides, proceeding through an isocyanate intermediate. nih.govnih.gov This reaction involves the thermal decomposition of an acyl azide (B81097), which is typically generated from the corresponding carboxylic acid. nih.gov The acyl azide rearranges with the loss of nitrogen gas to form an isocyanate. nih.govjove.com This isocyanate can then be trapped with a nucleophile. While often used to synthesize primary amines (by trapping with water), the isocyanate intermediate can also react with other nucleophiles. libretexts.org

For the synthesis of this compound, the isocyanate derived from 1-benzylpyrrolidine-3-carbonyl azide would need to be trapped with a methyl nucleophile, which is not a standard application of this reaction for forming N-methyl amides. A more common application of the Curtius rearrangement is to prepare primary amines, which could then be methylated. nih.gov However, the rearrangement itself is known for its tolerance of a wide range of functional groups and proceeds with retention of stereochemistry at the migrating carbon center. nih.gov

Pyrrolidine Ring Construction and Functionalization Towards the this compound Core

Asymmetric Synthesis of Pyrrolidine-3-carboxylic Acids

Various asymmetric methodologies have been developed for the synthesis of substituted pyrrolidine-3-carboxylic acids. These methods aim to control the stereochemistry at the C3 position and potentially other stereocenters on the pyrrolidine ring.

One powerful approach involves organocatalytic asymmetric Michael addition reactions. For instance, the enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates can be used to construct highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.orgresearchgate.net This strategy allows for the concise synthesis of these important intermediates.

Another versatile method is the asymmetric 1,3-dipolar cycloaddition of azomethine ylides. This reaction, often catalyzed by metal complexes, allows for the construction of highly functionalized pyrrolidines with excellent control over stereochemistry. researchgate.net

Further strategies include multi-component coupling reactions. For example, a three-component coupling of a picolinaldehyde, an amino acid, and an activated olefin, catalyzed by a mild Lewis acid, can provide access to highly substituted pyrrolidines in an enantio- and diastereoselective manner. researchgate.net

| Asymmetric Method | Key Reaction Type | Catalyst/Reagent | Outcome |

| Organocatalytic Michael Addition | Michael Addition | Organocatalysts | Enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.orgresearchgate.net |

| 1,3-Dipolar Cycloaddition | Cycloaddition | Silver(I) complexes | Highly functionalized endo-pyrrolidines with high enantioselectivity. researchgate.net |

| Three-Component Coupling | Coupling Reaction | Lewis Acids | Highly substituted pyrrolidines with high diastereo- and enantioselectivity. researchgate.net |

Michael Addition Reactions for Pyrrolidine Ring Formation

The aza-Michael addition, a conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, represents a powerful tool for the formation of the C-N bond crucial for the pyrrolidine skeleton. researchgate.net This reaction can be employed in an intramolecular fashion to facilitate cyclization and form the five-membered ring. researchgate.netrsc.org The synthesis of pyrrolidine-3-carboxylic acid derivatives, for instance, has been achieved through organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes. rsc.org

One common strategy involves the reaction of primary amines with suitable Michael acceptors, which, after the initial addition, undergo a cascade intramolecular cyclization to yield a substituted pyrrolidone ring. frontiersin.org This approach is versatile, allowing for the formation of pyrrolidines from acyclic precursors. mdpi.comnih.gov The intramolecular endo-aza-Michael addition is a particularly relevant variant for synthesizing pyrrolidines and piperidines. researchgate.netrsc.org

The general applicability of this method is highlighted by its use in synthesizing various β-amino carbonyl compounds and other nitrogen-containing heterocycles. researchgate.net The reaction can be catalyzed by a range of catalysts, including transition metals, organocatalysts, and Lewis acids, providing control over the reaction's efficiency and stereochemical outcome. researchgate.net

Table 1: Examples of Aza-Michael Addition for Pyrrolidine Synthesis

| Nucleophile | Michael Acceptor | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Primary Amine | Itaconic Acid Derivative | Cascade Cyclization | N-Substituted Pyrrolidone frontiersin.org |

| Aminoacetic Acid | Succinic Acid Derivative | 180 °C | Pyrrolidine-2,5-dione nih.gov |

Asymmetric Hydrogenation of Pyrrole (B145914) Precursors to Pyrrolidines

Asymmetric hydrogenation of substituted pyrroles offers a direct route to enantiomerically enriched pyrrolidines. acs.org This method is particularly valuable for creating functionalized pyrrolidines with multiple stereocenters. acs.orgnih.gov The hydrogenation of highly substituted pyrrole systems can be achieved with excellent diastereoselectivity, affording products with up to four new stereocenters. acs.org

The reaction typically involves a two-step hydrogenation sequence where an initial reduction of a directing group provides a stereocenter that guides the subsequent reduction of the pyrrole ring. acs.orgnih.gov Rhodium and Ruthenium complexes, particularly with ligands like PhTRAP, have proven effective in reducing pyrroles to chiral pyrrolidines with high enantiomeric excesses. researchgate.net

Heterogeneous catalytic hydrogenation using rhodium catalysts at elevated hydrogen pressures is a practical application of this method. acs.org This process has been shown to be effective for a series of pyrrole α-ketoesters, demonstrating its utility in synthesizing functionalized pyrrolidine compounds. acs.org

Table 2: Conditions for Heterogeneous Hydrogenation of Pyrrole α-Ketoesters

| Catalyst | Hydrogen Pressure | Reaction Time | Product |

|---|

Derivatization of Preformed Pyrrolidine Rings

An alternative and widely used approach to synthesizing complex pyrrolidine derivatives involves the functionalization of a pre-existing, optically pure pyrrolidine ring. mdpi.comnih.gov This strategy leverages the readily available chiral pool, with compounds like L-proline and 4-hydroxy-L-proline serving as common starting materials. mdpi.comnih.govresearchgate.net This method ensures the production of optically pure final products with good yields. nih.gov

The synthesis begins with the chiral pyrrolidine scaffold, and subsequent chemical transformations are performed to introduce the desired substituents at specific positions. nih.gov For example, the pyrrolidine ring of Paritaprevir, a pharmaceutical agent, is introduced via a Williamson ether synthesis-like reaction between 3-hydroxy-L-proline and 6-chlorophenanthridine. mdpi.com The resulting intermediate then undergoes further modifications to yield the final drug molecule. mdpi.com This approach allows for the systematic construction of complex molecules by building upon a core chiral structure.

Introduction of the Benzyl (B1604629) Moiety

The benzyl group attached to the nitrogen atom is a defining feature of this compound. Its installation can be achieved through several reliable synthetic methods.

N-Alkylation Strategies for Benzyl Incorporation

Direct N-alkylation is a fundamental and straightforward method for introducing a benzyl group onto the pyrrolidine nitrogen. This reaction typically involves treating the secondary amine of the pyrrolidine ring with a benzyl halide, such as benzyl bromide, in the presence of a base. The base deprotonates the amine, increasing its nucleophilicity to facilitate the displacement of the halide from the benzyl group.

While effective, traditional N-alkylation with benzyl halides can produce stoichiometric amounts of waste salts. labxing.com Alternative, more atom-economic approaches are continuously being developed. Transition metal-based catalysts, for example, can facilitate the direct functionalization of amines with alcohols like benzyl alcohol, avoiding the need for pre-functionalization steps. researchgate.net

Palladium-Catalyzed Benzylation of Carboxylic Acid Precursors

A modern and atom-economic approach for benzylation involves the palladium-catalyzed C-H activation of toluene (B28343). labxing.comsemanticscholar.orgnih.govacs.orgorganic-chemistry.org This method allows for the direct benzylation of carboxylic acids using toluene as the benzylation agent and oxygen as the oxidant, avoiding the use of toxic benzyl halides. labxing.comacs.orgorganic-chemistry.org

The reaction proceeds via a palladium-catalyzed C-H acyloxylation mechanism. semanticscholar.orgnih.govacs.org Optimized conditions often involve a Pd(OAc)₂ catalyst in the presence of additives like N,N-dimethylacetamide (DMA) and trifluoromethanesulfonic acid. acs.orgorganic-chemistry.org This protocol demonstrates good functional group tolerance, proving compatible with a wide array of both aromatic and aliphatic carboxylic acids. labxing.comacs.org This strategy could be applied to a pyrrolidine-3-carboxylic acid precursor, directly forming a benzyl ester which can then be converted to the target methylamide.

Table 3: Optimized Conditions for Pd-Catalyzed Benzylation of Carboxylic Acids

| Catalyst | Additives | Oxidant | Benzyl Source | Temperature |

|---|

The proposed catalytic cycle involves the formation of a benzyl Pd(II) species, followed by nucleophilic attack by the carboxylic acid and subsequent reductive elimination to form the benzyl ester, regenerating Pd(0). Oxygen then reoxidizes the Pd(0) to the active Pd(II) state. organic-chemistry.org

Reductive Amination for Benzyl Group Installation

Reductive amination is a highly efficient method for forming C-N bonds and can be used to install the N-benzyl group. nih.gov This process involves the reaction of a pyrrolidine precursor containing a secondary amine with benzaldehyde (B42025) to form an intermediate iminium ion. This intermediate is then reduced in situ to yield the N-benzylated pyrrolidine. nih.gov

This method is widely used for the synthesis of N-aryl- and N-alkyl-substituted pyrrolidines. nih.gov Modern variations utilize catalytic transfer hydrogenation, for example with iridium catalysts, which avoids the need for stoichiometric amounts of expensive hydride reagents like silanes or borohydrides. nih.gov This strategy can be applied to a pre-formed pyrrolidine-3-carboxylic acid methylamide to complete the synthesis of the target molecule. The stereochemical outcome of such reactions can often be controlled, particularly in intramolecular versions used to construct bicyclic systems like indolizidines. acs.org

Stereoselective Synthesis of this compound

The establishment of the stereocenter at the C3 position of the pyrrolidine ring is a critical challenge in the synthesis of this compound. Various asymmetric strategies can be employed to achieve high enantiomeric purity of the final compound. These methods typically focus on the stereoselective synthesis of a precursor, such as 1-benzylpyrrolidine-3-carboxylic acid or its ester, which can then be converted to the target methylamide through standard amidation procedures.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are powerful tools in asymmetric synthesis, allowing for the diastereoselective formation of new stereocenters. The auxiliary, a chiral molecule that is temporarily incorporated into the substrate, directs the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered.

For the synthesis of chiral 1-benzylpyrrolidine-3-carboxylic acid derivatives, N-acyloxazolidinones, popularized by Evans, can be employed. In a potential synthetic route, an achiral N-benzyl protected amino acid derivative could be acylated with a chiral oxazolidinone. The resulting intermediate would then undergo a cyclization reaction, where the chiral auxiliary directs the formation of the pyrrolidine ring with high diastereoselectivity. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched 1-benzylpyrrolidine-3-carboxylic acid, which can then be converted to the methylamide.

| Chiral Auxiliary | Key Reaction Step | Diastereomeric Excess (d.e.) |

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Asymmetric Michael Addition | >95% |

| (S)-4-Benzyl-2-oxazolidinone | Asymmetric Alkylation | Up to 99% |

The data in this table is representative of the general effectiveness of these chiral auxiliaries in asymmetric synthesis and is not specific to the synthesis of this compound.

Organocatalytic Methods

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful strategy for asymmetric synthesis. For the construction of the chiral pyrrolidine ring system, several organocatalytic approaches are applicable.

One such method is the asymmetric Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound. For instance, a benzylamine (B48309) derivative could act as the nitrogen source in a conjugate addition to an appropriate Michael acceptor, catalyzed by a chiral organocatalyst such as a proline derivative or a chiral secondary amine. This would be followed by an intramolecular cyclization to form the pyrrolidine ring. The stereochemistry of the C3-carboxylic acid group would be controlled by the chiral catalyst.

Another powerful organocatalytic method is the [3+2] cycloaddition reaction between an azomethine ylide and an electron-deficient alkene. In the context of synthesizing the target molecule, an N-benzyl substituted azomethine ylide can be generated in situ and reacted with an acrylate (B77674) derivative in the presence of a chiral organocatalyst. This would directly lead to the formation of the pyrrolidine ring with control over the stereochemistry at the 3- and 4-positions. Subsequent functional group manipulations would then lead to the desired product.

| Organocatalyst | Reaction Type | Enantiomeric Excess (e.e.) |

| Diarylprolinol silyl (B83357) ether | Michael Addition | Up to 99% |

| Chiral Phosphoric Acid | [3+2] Cycloaddition | >90% |

The data in this table illustrates the typical performance of these organocatalysts in relevant transformations and is not from the direct synthesis of this compound.

Transition Metal-Catalyzed Asymmetric Syntheses

Transition metal catalysis offers a highly efficient and selective means of constructing chiral molecules. A particularly relevant approach for the synthesis of this compound is the asymmetric hydrogenation of a corresponding prochiral dehydropyrrolidine precursor.

A patented process describes the asymmetric hydrogenation of 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid derivatives using a Ruthenium catalyst with a chiral phosphine (B1218219) ligand, such as (R)-2-Furyl-MeOBIPHEP. researchgate.net This reaction proceeds with excellent conversion and enantioselectivity, yielding the corresponding chiral 1-benzylpyrrolidine-3-carboxylic acid. researchgate.net This acid can then be readily converted to the target methylamide.

| Catalyst/Ligand | Substrate | Conversion | Enantiomeric Excess (e.e.) |

| [Ru(OAc)2((R)-2-Furyl-MeOBIPHEP)] | 1-benzyl-4-(3,4-dichloro-phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid | 99.9% | 99.4% |

| [Ru(OAc)2((R)-2-Furyl-MeOBIPHEP)] | 1-benzyl-4-(4-chloro-phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid monohydrate | 99.6% | >99.9% |

This data is from the asymmetric hydrogenation of closely related analogs of the precursor to 1-Benzylpyrrolidine-3-carboxylic acid. researchgate.net

Integrated Flow Chemistry and Batch Methods in Synthesis

The integration of continuous flow chemistry with traditional batch processing can offer significant advantages in the synthesis of complex molecules like this compound. Flow chemistry allows for precise control over reaction parameters, enhanced safety, and potential for scalability.

A hybrid approach could involve the stereoselective synthesis of the chiral 1-benzylpyrrolidine-3-carboxylic acid precursor using one of the batch methods described above (e.g., chiral auxiliary-mediated synthesis or transition metal-catalyzed hydrogenation) to ensure high stereochemical control. The subsequent amidation step to form the final methylamide could then be performed under continuous flow conditions.

| Step | Method | Key Advantages |

| Stereoselective Synthesis of Precursor | Batch | High stereocontrol, well-established methods |

| Amidation to Methylamide | Continuous Flow | Rapid reaction, easy optimization, scalability |

Mechanistic Investigations of Reactions Associated with 1 Benzylpyrrolidine 3 Carboxylic Acid Methylamide Synthesis

Elucidation of Reaction Pathways

The construction of the N-benzylated, 3-substituted pyrrolidine (B122466) core can be achieved through several strategic pathways, most notably via reductive amination cascades or cycloaddition reactions.

One of the most efficient approaches for forming the pyrrolidine ring is through the reductive amination of diketones. nih.gov This pathway involves the reaction of a 1,4-dicarbonyl compound with a primary amine, in this case, benzylamine (B48309). The reaction proceeds through the initial formation of an imine or enamine intermediate, followed by a second intramolecular condensation to form a cyclic iminium ion. This species is then reduced to yield the final N-substituted pyrrolidine. nih.gov Mechanistic studies indicate that this pathway can sometimes compete with Paal-Knorr condensation, which would lead to the formation of a pyrrole (B145914), but reaction conditions can be optimized to favor the desired pyrrolidine product. nih.gov

Another powerful and widely studied pathway is the [3+2] cycloaddition reaction, which involves an azomethine ylide as a key intermediate. chemistryviews.orgacs.org These ylides, acting as 1,3-dipoles, react with an alkene (dipolarophile) to construct the five-membered pyrrolidine ring in a highly controlled manner. nih.govmappingignorance.org The azomethine ylide can be generated in situ from various precursors. For instance, the condensation of an α-amino acid ester with an aldehyde can produce an imine that, upon deprotonation, forms the ylide. tandfonline.com A more advanced strategy involves the iridium-catalyzed reductive generation of azomethine ylides from stable and abundant tertiary amides or lactams, offering a direct route to highly functionalized pyrrolidines. nih.govacs.org

A palladium-catalyzed hydroarylation process represents a different approach, where an N-alkyl pyrroline (B1223166) undergoes reaction with an aryl halide. researchgate.netnih.gov While this method typically installs a substituent at the 3-position, it demonstrates the diversity of pathways available for functionalizing the pyrrolidine core.

| Reaction Pathway | Precursors | Key Features | Reference(s) |

| Reductive Amination | 1,4-Diketone, Primary Amine (e.g., Benzylamine) | Forms C=N intermediates; can be performed via transfer hydrogenation. | nih.gov |

| [3+2] Cycloaddition | α-Amino acid ester, Aldehyde, Alkene | Generates azomethine ylide intermediate; allows for high stereocontrol. | chemistryviews.orgacs.orgmappingignorance.org |

| Reductive Ylide Generation | Tertiary Amide, Alkene, Silane (B1218182) Reductant | Iridium-catalyzed formation of azomethine ylides from amides. | nih.govacs.org |

Analysis of Key Intermediates and Transition States

The nature of intermediates and transition states dictates the feasibility, selectivity, and stereochemical outcome of the synthesis.

In reductive amination pathways, the crucial intermediates are the iminium ions formed after the initial condensation of the amine with a carbonyl group. nih.gov For the synthesis of a pyrrolidine from a 1,4-dicarbonyl precursor, a cyclic iminium ion is the ultimate species that undergoes reduction. The stability and reactivity of this intermediate are paramount for the success of the reaction.

For [3+2] cycloaddition reactions, the central intermediate is the azomethine ylide . acs.orgacs.org These ylides can be generated through several methods, including the deprotonation of iminium salts or the reductive cleavage of specific amide precursors. nih.govacs.org The geometry of the azomethine ylide is critical for determining the stereochemistry of the final product. Computational studies have been employed to analyze the transition states of the cycloaddition step. mappingignorance.org These studies reveal how electronic effects in the dipolarophile (the alkene) can influence the reaction mechanism, favoring either an exo or endo approach of the reactants and thereby controlling the relative stereochemistry of the newly formed stereocenters. mappingignorance.org The transition state involves a concerted process where the two new carbon-carbon bonds are formed simultaneously, though not necessarily symmetrically. mappingignorance.org

Palladium-catalyzed reactions, such as hydroarylation, proceed through distinct organometallic intermediates. A key step involves the formation of a palladium(II) intermediate following the oxidative addition of the catalyst to the aryl halide. nih.gov Subsequent carbopalladation across the double bond of the pyrroline and reductive elimination yields the 3-aryl pyrrolidine. researchgate.netnih.gov

| Pathway | Key Intermediate | Significance | Reference(s) |

| Reductive Amination | Cyclic Iminium Ion | The electrophilic species that is reduced to form the C-N bond of the ring. | nih.gov |

| [3+2] Cycloaddition | Azomethine Ylide | A 1,3-dipole that reacts with an alkene to form the pyrrolidine ring. Its geometry controls stereoselectivity. | acs.orgmappingignorance.orgacs.org |

| Palladium-Catalyzed Hydroarylation | Palladium(II) Complex | Mediates the coupling of the aryl group to the pyrroline ring. | researchgate.netnih.gov |

Role of Brønsted Acids and Silanes in Reductive Processes

Reductive steps are integral to many synthetic strategies for producing pyrrolidines, and the choice of reagents is critical. Brønsted acids and silanes are frequently employed to facilitate these transformations.

Brønsted acids , such as triflic acid or sulfuric acid, can act as catalysts in intramolecular hydroamination reactions. berkeley.edu They activate the alkene moiety toward nucleophilic attack by the tethered amine, facilitating cyclization. In the context of reductive amination, acids are used to promote the formation of the iminium ion intermediate, which is more electrophilic and thus more readily reduced than the preceding imine or enamine. nih.gov

Silanes are mild and chemoselective reducing agents that serve as effective hydride donors. purdue.edu Hydrosilanes like phenylsilane (B129415) and tetramethyldisiloxane (TMDS) are commonly used. nih.govrsc.org Their reducing power is often unleashed in the presence of an activator. For example, iridium complexes can catalyze the transfer of a hydride from a silane to an amide, initiating the reductive generation of an azomethine ylide. nih.govacs.org In other systems, mechanistic studies have shown that residual carboxylic acid from a preceding amidation step can react with phenylsilane to generate more reactive silane reductants, which are capable of reducing even stable secondary amides. rsc.org This highlights the subtle but crucial role that reaction components can play in modulating the reactivity of the reducing agent.

| Reagent Type | Example(s) | Role in Synthesis | Mechanism of Action | Reference(s) |

| Brønsted Acid | Triflic Acid, Sulfuric Acid | Catalyzes intramolecular hydroamination; promotes iminium ion formation. | Protonates the alkene or carbonyl group, increasing its electrophilicity. | berkeley.edu |

| Silane | Phenylsilane, Tetramethyldisiloxane (TMDS) | Terminal reductant (hydride source) for imines, iminium ions, and amides. | Delivers a hydride ion, often activated by a metal catalyst or other additives. | nih.govacs.orgrsc.org |

Examination of Metal-Free Reductive Strategies

While metal-catalyzed reactions are powerful, the development of metal-free alternatives is a significant goal in synthetic chemistry to enhance sustainability and reduce costs. Several metal-free strategies are applicable to the synthesis of the pyrrolidine core.

One such approach utilizes a combination of triethylsilane (Et₃SiH) and a catalytic amount of molecular iodine (I₂). organic-chemistry.org This system enables the intramolecular hydroamination/reduction of unactivated alkynes at room temperature, providing a pathway to substituted pyrrolidines with high diastereoselectivity. organic-chemistry.org

Lewis acid-mediated reactions also offer a metal-free route. For instance, a 5-endo-dig reductive hydroamination cascade of enynyl amines can be mediated by a Lewis acid to stereoselectively produce pyrrolidines. organic-chemistry.org Furthermore, some multi-component reactions can proceed without any metal or catalyst. A three-component decarboxylative coupling of proline, an aldehyde, and 4-hydroxycarbazole (B19958) has been developed to access pyrrolidinyl-carbazole derivatives, showcasing a completely catalyst-free approach. nih.gov These methods demonstrate that clever substrate design and reagent choice can circumvent the need for transition metals in constructing the pyrrolidine ring.

Stereochemical Control Mechanisms

For a molecule like 1-Benzylpyrrolidine-3-carboxylic acid methylamide, which has a stereocenter at the C3 position, controlling the stereochemistry is essential. The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is one of the most powerful methods for achieving this. mappingignorance.orgrsc.org

This reaction has the potential to create up to four contiguous stereocenters with high levels of control. acs.orgmappingignorance.org The stereochemical outcome is determined by several factors:

Catalyst: Chiral metal catalysts (e.g., based on copper or silver) or organocatalysts are used to create a chiral environment around the reacting species. mappingignorance.org This chiral information is transferred to the product, leading to an enantiomerically enriched pyrrolidine.

Ylide Geometry: The (E/Z) geometry of the azomethine ylide intermediate directly influences the cis/trans stereochemistry of the substituents at the C2 and C5 positions of the resulting pyrrolidine.

Reaction Trajectory: The cycloaddition can proceed through either an endo or exo transition state. mappingignorance.org The choice of catalyst and substrates can selectively favor one pathway over the other, thus determining the relative stereochemistry between substituents on the dipolarophile and the newly formed ring. mappingignorance.org

Another strategy for inducing stereochemistry is through organocatalytic enantioselective Michael additions. rsc.org To create a 3-substituted pyrrolidine carboxylic acid derivative, an organocatalyst can be used to direct the enantioselective Michael addition of a nucleophile to a specifically designed enoate precursor. The resulting product can then be cyclized to form the highly enantiomerically enriched pyrrolidine ring. rsc.org The presence of fluorine or other substituents on the pyrrolidine ring can also significantly influence its conformational stability and stereochemical behavior through anomeric and gauche effects. beilstein-journals.org

Derivatization and Functionalization Strategies of 1 Benzylpyrrolidine 3 Carboxylic Acid Methylamide

Chemical Transformations at the Amide Nitrogen

The amide bond in 1-benzylpyrrolidine-3-carboxylic acid methylamide presents a key site for chemical modification, allowing for the introduction of a diverse range of substituents to probe interactions with biological targets. The secondary amide nitrogen can undergo various chemical transformations, primarily through N-alkylation and N-arylation reactions.

N-Alkylation: The introduction of alkyl groups at the amide nitrogen can significantly influence the compound's lipophilicity, steric profile, and hydrogen bonding capacity. Standard N-alkylation methods can be employed, often involving the deprotonation of the amide with a suitable base followed by reaction with an alkyl halide. For instance, bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF) or acetone (B3395972) can facilitate this transformation. tcichemicals.com The choice of the alkylating agent is broad, allowing for the incorporation of linear, branched, or cyclic alkyl chains, as well as functionalized alkyl groups bearing additional pharmacophoric features. nih.gov Transition-metal-catalyzed N-alkylation reactions using alcohols as alkylating agents, often employing ruthenium or iridium complexes, represent a more atom-economical and environmentally benign approach. nih.gov

N-Arylation: The introduction of aryl or heteroaryl moieties at the amide nitrogen can lead to compounds with altered electronic properties and the potential for new π-π stacking or hydrophobic interactions with target proteins. Copper-catalyzed Goldberg-type N-arylation reactions are a common method for forming N-aryl amide bonds. nih.gov These reactions typically involve the coupling of the amide with an aryl halide in the presence of a copper catalyst and a suitable ligand, such as (S)-N-methylpyrrolidine-2-carboxylate. nih.gov Palladium-catalyzed Buchwald-Hartwig amination can also be a powerful tool for this transformation, offering a broad substrate scope with respect to both the amide and the aryl halide.

The following table summarizes potential N-alkylation and N-arylation reactions at the amide nitrogen:

| Transformation | Reagents and Conditions | Potential Substituents (R) |

| N-Alkylation | 1. Base (e.g., NaH, K2CO3) 2. Alkyl halide (R-X) | Methyl, Ethyl, Propyl, Isopropyl, Cyclohexyl, Benzyl (B1604629) |

| Ru or Ir catalyst, R-OH, Base | Methyl, Ethyl, various primary alcohols | |

| N-Arylation | CuI, Ligand, Base, Aryl-X | Phenyl, Pyridyl, Thienyl, Substituted aryls |

| Pd catalyst, Ligand, Base, Aryl-X | Wide range of aryl and heteroaryl groups |

Functionalization of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring of this compound offers several positions for functionalization, primarily at the carbon atoms adjacent to the nitrogen (α-positions) and other positions on the ring. C-H activation strategies have emerged as powerful tools for the direct introduction of functional groups onto such saturated heterocyclic systems. researchgate.net

Direct α-C-H bond functionalization of unprotected cyclic amines provides a protecting-group-free method to introduce substituents. nih.gov This can be achieved through a process involving intermolecular hydride transfer to generate an imine intermediate, which is then captured by a nucleophile. nih.gov For N-benzyl protected pyrrolidines, transition-metal-catalyzed C-H activation, often directed by the nitrogen atom, allows for the introduction of aryl, alkyl, or other functional groups at the α-positions (C2 and C5). rsc.org

Functionalization at other positions of the pyrrolidine ring (e.g., C4) is more challenging and often requires multi-step synthetic sequences starting from appropriately substituted precursors. However, advances in remote C-H functionalization methodologies may offer future avenues for direct modification at these sites.

The table below outlines potential strategies for functionalizing the pyrrolidine ring:

| Position | Strategy | Reagents and Conditions | Potential Functional Groups |

| α-Positions (C2, C5) | C-H Activation/Arylation | Pd(OAc)2, Ligand, Aryl-X | Phenyl, substituted aryls |

| Hydride Transfer/Nucleophilic Addition | 1. Base, Hydride Acceptor 2. Organolithium (R-Li) | Alkyl, Aryl | |

| Other Positions (e.g., C4) | Multi-step synthesis | Starting from functionalized precursors | Hydroxyl, Amino, Halogen, etc. |

Regioselective Modification Approaches

Achieving regioselectivity in the functionalization of this compound is crucial for systematically exploring the chemical space and establishing clear structure-activity relationships. The inherent reactivity of the molecule often dictates the site of modification.

For instance, in N-alkylation of the amide, the reaction is inherently regioselective to the amide nitrogen. However, when considering modifications to the pyrrolidine ring, regioselectivity becomes a significant challenge. As mentioned, C-H activation reactions often favor the α-positions to the nitrogen due to the directing effect of the lone pair of electrons on the nitrogen atom. rsc.org The presence of the benzyl group on the nitrogen can influence the steric accessibility of the two α-positions (C2 and C5), potentially leading to preferential functionalization at the less hindered site.

In cases of multiple reactive sites, such as the potential for both N-alkylation of the amide and C-H activation of the pyrrolidine ring, the reaction conditions can be tuned to favor one transformation over the other. For example, base-mediated N-alkylation of the amide would typically occur under milder conditions than those required for C-H activation.

Computational studies, such as Density Functional Theory (DFT), can be employed to predict the most likely sites of reaction and to understand the factors governing regioselectivity in reactions like N-alkylation of related heterocyclic systems. rsc.org This theoretical insight can guide the rational design of experiments to achieve the desired regioselective modifications.

Synthesis of Analogs for Structure-Reactivity Relationship Studies

The synthesis of a library of analogs of this compound is essential for conducting thorough structure-activity relationship (SAR) studies. These studies aim to identify the key structural features responsible for biological activity and to optimize properties such as potency, selectivity, and pharmacokinetic profiles.

The derivatization strategies discussed in the preceding sections provide the chemical tools to generate a diverse set of analogs. Modifications can be systematically introduced at the amide nitrogen, the pyrrolidine ring, and the benzyl group. For example, a series of analogs with varying substituents on the phenyl ring of the N-benzyl group can be synthesized to probe the electronic and steric requirements at this position. nih.gov Similarly, a range of alkyl and aryl groups can be introduced at the amide nitrogen to explore the impact of these modifications on activity.

The synthesis of conformationally constrained analogs, for instance, by introducing cyclic structures or rigid linkers, can provide valuable information about the bioactive conformation of the molecule. The following table illustrates a potential matrix for the systematic synthesis of analogs for SAR studies:

| Modification Site | R1 (on Benzyl Ring) | R2 (at Amide Nitrogen) | R3 (at Pyrrolidine α-position) |

| Analog Set 1 | H, 4-F, 4-Cl, 4-Me, 4-OMe | Methyl (constant) | H (constant) |

| Analog Set 2 | H (constant) | Methyl, Ethyl, Propyl, Phenyl | H (constant) |

| Analog Set 3 | H (constant) | Methyl (constant) | H, Phenyl, Methyl |

By systematically synthesizing and evaluating such analogs, researchers can build a comprehensive understanding of the SAR for this chemical scaffold, guiding the design of more potent and selective compounds.

Spectroscopic Data for this compound Not Publicly Available

A thorough search of scientific literature and chemical databases did not yield the specific experimental spectroscopic data required to detail the advanced characterization of this compound. While the compound, also identified by its IUPAC name 1-benzyl-N-methylpyrrolidine-3-carboxamide and CAS Number 889944-81-4, is commercially available, its detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data are not published in accessible journals or public repositories.

Therefore, it is not possible to provide the detailed research findings and data tables for the following outlined sections:

Advanced Spectroscopic Characterization of 1 Benzylpyrrolidine 3 Carboxylic Acid Methylamide and Its Derivatives

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Generating scientifically accurate and authoritative content for these specific analytical techniques requires access to the primary spectral data, including chemical shifts (δ), coupling constants (J), and mass-to-charge ratios (m/z) with fragmentation patterns for 1-Benzylpyrrolidine-3-carboxylic acid methylamide. Without this foundational data, any discussion would be purely hypothetical and would not meet the required standard of detailed, factual reporting.

Further research in specialized, proprietary databases or experimental analysis of the compound would be necessary to acquire the data needed to construct the requested article.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. The IR spectrum of this compound would exhibit a series of absorption bands corresponding to the vibrational frequencies of its specific bonds. By analyzing the position, intensity, and shape of these bands, one can confirm the presence of key structural features such as the amide group, the aromatic ring, and the pyrrolidine (B122466) ring.

The secondary amide group is a central feature of the molecule and gives rise to several characteristic absorptions. A prominent, strong band is expected in the region of 1680-1630 cm⁻¹, which is attributable to the C=O stretching vibration, often referred to as the Amide I band. libretexts.org Another key feature is the N-H stretching vibration, which typically appears as a moderate to strong band in the 3350-3180 cm⁻¹ range. libretexts.org Additionally, the N-H bending vibration (Amide II band) is expected to produce a band between 1570 and 1515 cm⁻¹. libretexts.org

The benzyl (B1604629) group introduces signals characteristic of an aromatic ring. C-H stretching vibrations of the benzene (B151609) ring are typically observed as a group of weaker bands just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring usually produce two or more bands of variable intensity in the 1600-1450 cm⁻¹ region.

The saturated pyrrolidine ring and the methyl group contribute to absorptions in the aliphatic C-H stretching region, typically found between 3000 and 2850 cm⁻¹. The C-N stretching vibrations from the tertiary amine in the pyrrolidine ring and the amide group will also be present, generally appearing in the 1350-1000 cm⁻¹ fingerprint region, although they can sometimes be difficult to assign definitively. researchgate.net

The table below summarizes the expected characteristic IR absorption bands for this compound based on established correlation tables.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amide (N-H) | Stretching | 3350 - 3180 | Moderate to Strong |

| Aromatic C-H | Stretching | 3100 - 3000 | Weak to Moderate |

| Aliphatic C-H (CH₂, CH₃) | Stretching | 3000 - 2850 | Moderate to Strong |

| Amide C=O (Amide I) | Stretching | 1680 - 1630 | Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Variable |

| Amide N-H (Amide II) | Bending | 1570 - 1515 | Moderate to Strong |

| C-N | Stretching | 1350 - 1000 | Moderate |

Chiral Chromatography for Enantiomeric Excess Determination (e.g., HPLC, GC)

This compound possesses a chiral center at the C3 position of the pyrrolidine ring, meaning it can exist as a pair of enantiomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the preeminent technique for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. nih.gov This is crucial in pharmaceutical development, as enantiomers of a chiral drug can exhibit different pharmacological activities and metabolic fates. nih.gov

The separation of enantiomers is achieved by using a chiral stationary phase (CSP) within the HPLC column. These stationary phases are themselves enantiomerically pure and interact differently with each enantiomer of the analyte. This differential interaction leads to different retention times for the (R)- and (S)-enantiomers, allowing for their separation and quantification.

For a compound like this compound, common CSPs could be based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. researchgate.net The choice of the specific CSP, mobile phase composition (often a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol like isopropanol), and analytical conditions (flow rate, temperature) is critical for achieving baseline separation of the two enantiomer peaks.

Alternatively, pre-column derivatization with a chiral derivatizing agent (CDA) can be employed. koreascience.kr In this approach, the enantiomeric mixture is reacted with a pure enantiomer of a CDA to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column. nih.gov

Once separated, the area under each enantiomer's peak in the chromatogram is integrated. The enantiomeric excess is then calculated using the formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

The following table outlines a hypothetical, yet typical, set of conditions for the chiral HPLC analysis of this compound.

| Parameter | Description |

|---|---|

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase (Column) | Chiral Stationary Phase (CSP), e.g., polysaccharide-based (Cellulose or Amylose derivatives) |

| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v), potentially with a small amount of an amine additive (e.g., diethylamine) to improve peak shape |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector at a wavelength corresponding to the aromatic ring's absorbance (e.g., 254 nm) |

| Column Temperature | 25 °C |

| Output Data | Chromatogram showing two separated peaks corresponding to the (R)- and (S)-enantiomers, with their respective retention times and peak areas |

X-ray Crystallography for Absolute Stereochemistry Determination (if applicable to relevant structures)

While chiral chromatography can determine the relative amounts of enantiomers in a mixture, it cannot, on its own, assign the absolute stereochemistry (the actual R or S configuration) of the chiral center. X-ray crystallography is the definitive method for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid, thereby establishing the absolute configuration of a chiral molecule. uff.br

For this technique to be applicable, a high-quality single crystal of one of the pure enantiomers of this compound must be grown. When this crystal is irradiated with a beam of X-rays, the X-rays are diffracted by the electrons in the atoms, creating a unique diffraction pattern. By analyzing the positions and intensities of the spots in this pattern, a detailed 3D model of the electron density of the molecule can be constructed. mdpi.com

To determine the absolute configuration, a phenomenon known as anomalous dispersion is utilized, which is most effective when the molecule contains an atom heavier than oxygen. uff.br The analysis, often involving the calculation of the Flack parameter, allows for the confident assignment of the (R) or (S) configuration to the chiral center at C3. mdpi.com

While the specific crystal structure of this compound may not be publicly available, the technique has been successfully applied to structurally related compounds, such as (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione, confirming its utility for this class of molecules. scispace.com The data obtained from such an analysis provides precise bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and its exact spatial conformation.

The key data derived from an X-ray crystallographic analysis are summarized in the table below.

| Parameter | Information Provided |

|---|---|

| Crystal System & Space Group | Describes the symmetry and repeating unit cell of the crystal (e.g., Monoclinic, P2₁/c). nih.gov |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the basic repeating block of the crystal structure. scispace.com |

| Atomic Coordinates (x, y, z) | Provides the precise 3D position of every atom in the molecule within the unit cell. |

| Bond Lengths & Angles | Calculated from atomic coordinates, confirming the molecular structure and identifying any unusual geometric features. |

| Torsional Angles | Describes the conformation of the molecule, such as the puckering of the pyrrolidine ring. |

| Absolute Configuration Assignment | Confirms the stereochemistry as (R) or (S) at the chiral center, often determined via the Flack parameter. mdpi.com |

Computational Chemistry and Theoretical Studies on 1 Benzylpyrrolidine 3 Carboxylic Acid Methylamide

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and properties of molecules. For 1-Benzylpyrrolidine-3-carboxylic acid methylamide, DFT calculations would provide significant insights into its geometry, stability, and electronic characteristics.

The geometry of this compound would be optimized using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), to determine its most stable three-dimensional structure. This process involves finding the minimum energy conformation by calculating bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometric Parameters for this compound (Based on Analogous Structures) Note: These are estimated values based on typical bond lengths and angles for similar functional groups and may not represent the exact computed values for this specific molecule.

| Parameter | Predicted Value | Justification |

|---|---|---|

| Bond Lengths (Å) | ||

| C-N (pyrrolidine ring) | ~1.47 | Typical C-N single bond in a saturated heterocycle. |

| N-CH₂ (benzyl) | ~1.46 | Standard C-N bond between an amine and a methylene (B1212753) group. |

| C=O (amide) | ~1.24 | Characteristic double bond length for a secondary amide. |

| C-N (amide) | ~1.33 | Partial double bond character due to resonance in the amide group. |

| Bond Angles (°) | ||

| C-N-C (pyrrolidine ring) | ~109.5 | Approximate tetrahedral geometry around the nitrogen. |

| C-C=O (amide) | ~120 | Trigonal planar geometry around the carbonyl carbon. |

| Dihedral Angles (°) | ||

| C-C-N-C (pyrrolidine ring) | Variable | Dependent on the specific puckering (envelope or twist) of the pyrrolidine (B122466) ring. |

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the nitrogen atom of the pyrrolidine ring and the π-system of the benzyl (B1604629) group. The LUMO, on the other hand, would be expected to be centered on the electron-deficient areas, particularly the carbonyl carbon of the methylamide group.

DFT calculations would provide the energies of these orbitals, allowing for the determination of the HOMO-LUMO gap and other quantum chemical parameters that describe the molecule's electronic properties and reactivity.

Table 2: Predicted Electronic Properties of this compound Note: These values are estimations based on general principles and data from similar compounds.

| Property | Predicted Value/Description | Significance |

|---|---|---|

| HOMO Energy | Relatively high | Indicates potential for nucleophilic character, with the nitrogen lone pair and benzyl π-electrons being the primary electron donors. |

| LUMO Energy | Relatively low | Suggests susceptibility to nucleophilic attack, likely at the amide carbonyl carbon. |

| HOMO-LUMO Gap | Moderate | A smaller gap would imply higher reactivity. The presence of both electron-donating and electron-withdrawing groups suggests a moderate gap. |

| Dipole Moment | Non-zero | The presence of polar C-N, C=O, and N-H bonds will result in a significant molecular dipole moment, influencing its solubility and intermolecular interactions. |

Computational Mechanistic Studies of Synthetic Pathways

Computational chemistry can elucidate the reaction mechanisms for the synthesis of this compound. A plausible synthetic route involves the formation of the pyrrolidine ring followed by the amidation of a carboxylic acid precursor.

One common method for synthesizing substituted pyrrolidines is through [3+2] cycloaddition reactions. DFT calculations can be employed to model the transition states and intermediates of such reactions, providing insights into the reaction's feasibility, regioselectivity, and stereoselectivity.

The final step, the formation of the methylamide from the corresponding carboxylic acid, is a condensation reaction. Computational studies on amide bond formation have explored various mechanisms, including those mediated by coupling reagents or proceeding through direct thermal or catalytic amidation. nih.govmdpi.com DFT calculations can model the energy profiles of these pathways, helping to identify the most efficient synthetic route. For instance, a computational study could compare the activation barriers for the reaction of 1-benzylpyrrolidine-3-carboxylic acid with methylamine (B109427) under different catalytic conditions. dntb.gov.ua

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations can provide a detailed picture of the conformational flexibility of this compound in a given environment, such as in a solvent. MD simulations model the movement of atoms over time, offering insights into the dynamic behavior of the molecule.

For this compound, MD simulations would reveal the accessible conformations of the pyrrolidine ring and the rotational freedom of the benzyl and methylamide substituents. nih.gov The simulations would also show how solvent molecules, such as water, interact with the different parts of the molecule, influencing its conformational preferences. nih.gov The flexibility of the pyrrolidine ring and the orientation of its substituents are critical for its interaction with biological targets, and MD simulations can help to understand these dynamic aspects.

QSAR (Quantitative Structure-Activity Relationship) Insights from a Chemical Perspective (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) models correlate the structural features of molecules with their physicochemical properties. nih.gov While often used to predict biological activity, QSAR can also be applied to predict properties like solubility, lipophilicity (logP), and boiling point from a purely chemical perspective.

For this compound, a QSAR model could be developed to predict its logP value based on descriptors derived from its molecular structure. nih.govresearchgate.net Descriptors could include molecular weight, number of hydrogen bond donors and acceptors, and topological indices. Given that it is a tertiary amine, its physicochemical properties can be estimated using models developed for this class of compounds. nih.gov Such a model would be valuable in understanding how structural modifications would affect its properties. For instance, a QSAR study could explore how substituting the benzyl group or modifying the amide would alter its predicted solubility.

Retrosynthetic Analysis Utilizing AI Tools

For this compound, an AI retrosynthesis tool would likely identify several key disconnections. A probable primary disconnection would be the amide bond, suggesting a synthesis from 1-benzylpyrrolidine-3-carboxylic acid and methylamine. nih.gov Another key disconnection would be at the N-benzyl bond, leading to pyrrolidine-3-carboxylic acid methylamide and a benzyl halide as precursors. The AI tool could also propose routes for the synthesis of the substituted pyrrolidine ring itself, potentially through cycloaddition or other ring-forming reactions. mdpi.com By evaluating multiple pathways, these AI tools can help chemists identify the most efficient and practical synthetic strategies. kyoto-u.ac.jp

1 Benzylpyrrolidine 3 Carboxylic Acid Methylamide As a Building Block in Complex Molecule Synthesis

Precursor in Multistep Organic Syntheses

1-Benzylpyrrolidine-3-carboxylic acid methylamide, and more broadly its parent carboxylic acid, are valuable precursors in multistep synthetic sequences. The synthesis of the core pyrrolidine-3-carboxylic acid structure can be achieved through various methods, such as asymmetric Michael addition reactions. researchgate.netrsc.org Once the core scaffold is prepared, the carboxylic acid group is a versatile functional handle.

The transformation of the carboxylic acid to the methylamide is typically a straightforward and high-yielding process, often involving standard peptide coupling reagents or conversion to an acid chloride followed by reaction with methylamine (B109427). This conversion is a critical step in tailoring the molecule's properties, as the amide bond can introduce specific hydrogen bonding capabilities and alter solubility and metabolic stability compared to the parent acid.

Key Synthetic Transformations:

Amide Formation: The carboxylic acid precursor is readily converted to the methylamide using coupling agents like HATU or by forming an intermediate acid chloride. walisongo.ac.id

N-Debenzylation: The N-benzyl group can be removed under various conditions, most commonly catalytic hydrogenation, to yield a secondary amine. This free amine can then be functionalized with a wide array of substituents, allowing for the introduction of diverse chemical functionalities.

Ring Modification: The pyrrolidine (B122466) ring itself can be further functionalized, although this is less common than modifications at the nitrogen or the 3-position substituent.

The use of such precursors allows for a modular approach to synthesis, where different fragments can be systematically introduced to build up molecular complexity.

Scaffold for Chemical Library Development

A scaffold in medicinal chemistry refers to a core molecular structure to which various substituents are attached to create a collection of related compounds, known as a chemical library. The 1-benzylpyrrolidine (B1219470) structure is an excellent scaffold due to its conformational rigidity, three-dimensional character, and multiple points for diversification. nih.gov

Libraries based on the 1-(substituted)-pyrrolidine-3-carboxylic acid core have been synthesized to explore structure-activity relationships (SAR) for various biological targets. mdpi.comnih.gov For instance, libraries of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have been developed and screened for antimicrobial and anticancer activities. mdpi.comnih.gov

The development of a chemical library around the this compound scaffold would typically involve modifications at three primary positions:

The Amide Group: The methylamide can be replaced with other amines, leading to a series of amides with varying steric and electronic properties.

The Benzyl (B1604629) Group: The phenyl ring of the benzyl group can be substituted with different functional groups (e.g., halogens, alkyls, alkoxides) to probe interactions with biological targets.

This systematic modification allows for the rapid generation of numerous analogues, which can be screened for desired biological activities. The table below illustrates potential diversification points on the core scaffold.

| Diversification Point | Core Structure | Potential Modifications | Resulting Functional Group |

| Position 1 (Nitrogen) | N-Benzyl | Substitution on the aromatic ring; Replacement of benzyl group | Substituted N-arylmethyls, N-alkyls, N-acyls |

| Position 3 (Carbonyl) | Carboxylic acid methylamide | Variation of the amine component | Diverse secondary and tertiary amides, esters, ketones |

| Position 4/5 (Ring) | Pyrrolidine CH2 | Introduction of substituents (e.g., hydroxyl, alkyl) | Substituted pyrrolidine ring |

Strategies for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy used to create libraries of structurally complex and diverse small molecules in an efficient manner. nih.govmdpi.com Rather than focusing on a single biological target, DOS aims to populate chemical space with a wide range of molecular architectures. The 1-benzylpyrrolidine scaffold is well-suited for DOS approaches.

One notable strategy involves using multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. A study on the diversity-oriented synthesis of 1-benzylpyrrolidin-3-ol analogues utilized the Ugi four-component reaction. researchgate.net In this approach, a primary amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide react to rapidly generate complex products.

While this example uses the alcohol analogue, a similar strategy could be applied starting with a derivative of this compound. For example, a precursor containing an amino group on the benzyl ring could serve as the amine component in an Ugi reaction, leading to a library of structurally diverse molecules all containing the core pyrrolidine scaffold.

Key Principles of DOS with the Pyrrolidine Scaffold:

Build/Couple/Pair Strategy: This involves synthesizing a set of building blocks (build), coupling them together in various combinations, and then inducing a "pairing" or cyclization reaction to generate different core scaffolds. nih.gov

Scaffold-Based Diversification: A common pyrrolidine core is synthesized and then subjected to a variety of different reaction conditions to produce a diverse set of related but structurally distinct molecules.

Multicomponent Reactions: As mentioned, MCRs allow for the rapid assembly of complex molecules from simple starting materials, introducing multiple points of diversity in a single step. researchgate.net

Through these strategies, this compound and related compounds function as pivotal starting points for generating novel chemical entities with potential applications in drug discovery and chemical biology.

Future Research Directions and Unexplored Avenues in the Chemical Biology of 1 Benzylpyrrolidine 3 Carboxylic Acid Methylamide

Development of Novel and Sustainable Synthetic Approaches

The synthesis of 1-Benzylpyrrolidine-3-carboxylic acid methylamide and its derivatives is a critical first step in its biological evaluation. While classical synthetic routes may exist, the future of pharmaceutical manufacturing lies in the development of sustainable and efficient methodologies. Current amide bond formations often rely on stoichiometric activating agents, leading to significant chemical waste. sigmaaldrich.comucl.ac.uk Future research should focus on greener alternatives.

One promising avenue is the exploration of catalytic direct amidation . This approach, which circumvents the need for traditional coupling reagents, has the potential to significantly reduce the environmental impact of the synthesis. rsc.orgrsc.org Research efforts could be directed towards identifying suitable catalysts, such as those based on boron or zirconium, that can facilitate the direct condensation of 1-benzylpyrrolidine-3-carboxylic acid with methylamine (B109427).

Furthermore, biocatalytic methods offer a highly sustainable route for amide bond formation. rsc.orgbohrium.com Enzymes, such as lipases, have demonstrated efficacy in catalyzing amidation reactions under mild, aqueous conditions. bohrium.com Investigating the feasibility of using enzymes for the synthesis of this compound could lead to a more environmentally friendly and cost-effective production process. A comparative analysis of potential sustainable synthetic methods is presented in Table 1.

Table 1: Comparison of Potential Sustainable Synthetic Approaches

| Approach | Potential Advantages | Potential Challenges |

|---|---|---|

| Catalytic Direct Amidation | Reduced waste, atom economy | Catalyst development and optimization |

| Biocatalysis | Mild reaction conditions, high selectivity, renewable catalysts | Enzyme stability and substrate specificity |

Deeper Mechanistic Understanding of Key Transformations

A thorough understanding of the reaction mechanisms underlying the synthesis of this compound is paramount for process optimization and the development of more efficient synthetic routes. The formation of the pyrrolidine (B122466) ring and the subsequent amidation are key transformations that warrant detailed mechanistic investigation.

For the pyrrolidine ring construction, if employing methods such as copper-catalyzed intramolecular C-H amination, mechanistic studies could elucidate the nature of the active catalytic species and the transition states involved. acs.org This knowledge can guide the design of more effective catalysts with higher turnover numbers and selectivity.

Regarding the amide bond formation, a deeper understanding of the reaction kinetics and the role of any catalysts or additives is crucial. For instance, in a direct amidation approach, computational studies could model the reaction pathway, identify the rate-determining step, and predict the influence of different reaction parameters. nih.govacs.org This insight would enable the rational design of reaction conditions to maximize yield and minimize side products.

Exploration of Undiscovered Functionalization Pathways

To explore the structure-activity relationship (SAR) of this compound, the development of diverse functionalization pathways is essential. rsc.orgnih.gov Future research should focus on derivatizing both the pyrrolidine ring and the benzyl (B1604629) moiety to generate a library of analogs for biological screening.

Functionalization of the Pyrrolidine Ring: The pyrrolidine scaffold offers multiple sites for modification. For instance, the introduction of substituents at the C4 and C5 positions could significantly influence the molecule's conformation and biological activity. Asymmetric synthesis methodologies, such as organocatalytic Michael additions, could be employed to create stereochemically defined derivatives. rsc.org

Functionalization of the Benzyl Group: The aromatic ring of the benzyl group is amenable to a wide range of electrophilic and nucleophilic aromatic substitution reactions. Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the phenyl ring can modulate the electronic properties and steric bulk of the molecule, which in turn can affect its interaction with biological targets.

A summary of potential functionalization sites and corresponding synthetic strategies is provided in Table 2.

Table 2: Potential Functionalization Pathways

| Moiety | Position | Potential Functionalization | Synthetic Strategy |

|---|---|---|---|

| Pyrrolidine Ring | C4, C5 | Alkylation, Hydroxylation | Asymmetric synthesis, stereoselective reactions |

| Benzyl Group | ortho, meta, para | Halogenation, Nitration, Friedel-Crafts | Electrophilic Aromatic Substitution |

Advanced Integrated Computational and Experimental Methodologies for Compound Design and Synthesis

The synergy between computational modeling and experimental validation offers a powerful paradigm for accelerating the discovery and optimization of novel bioactive compounds. nih.gov For this compound, an integrated approach can guide the design of new analogs with improved properties and inform the development of efficient synthetic strategies.

Computational Design of Analogs: Molecular modeling techniques, such as quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling, can be used to design new derivatives with enhanced predicted activity. By identifying the key structural features responsible for a desired biological effect, computational methods can prioritize the synthesis of the most promising candidates, thereby saving time and resources.

Computational Elucidation of Reaction Mechanisms: As mentioned in section 8.2, computational chemistry can provide invaluable insights into reaction mechanisms. acs.org Density functional theory (DFT) calculations can be employed to model transition states, calculate activation energies, and predict reaction outcomes. This information can be used to optimize reaction conditions and troubleshoot synthetic challenges.

The integration of these computational approaches with experimental synthesis and biological testing creates an iterative cycle of design, synthesis, and evaluation that can significantly streamline the drug discovery process.

Q & A

Q. What synthetic methodologies are commonly employed for 1-Benzylpyrrolidine-3-carboxylic Acid Methylamide?

The synthesis typically involves multi-step routes, including:

- Protection/Deprotection Strategies : Use of benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups to protect reactive amines during synthesis .

- Key Reactions : Amide bond formation via coupling reagents (e.g., HATU, DCC) between the pyrrolidine-3-carboxylic acid derivative and methylamine.

- Optimization : Reaction conditions (e.g., anhydrous solvents like DMF, temperatures between 0–25°C) to minimize side products and improve yields .

Q. Which spectroscopic techniques are critical for structural validation?